N2-isopropylpyridine-2,3-diamine N2-isopropylpyridine-2,3-diamine
Brand Name: Vulcanchem
CAS No.: 24188-40-7
VCID: VC2278590
InChI: InChI=1S/C8H13N3/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,9H2,1-2H3,(H,10,11)
SMILES: CC(C)NC1=C(C=CC=N1)N
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol

N2-isopropylpyridine-2,3-diamine

CAS No.: 24188-40-7

Cat. No.: VC2278590

Molecular Formula: C8H13N3

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

N2-isopropylpyridine-2,3-diamine - 24188-40-7

Specification

CAS No. 24188-40-7
Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
IUPAC Name 2-N-propan-2-ylpyridine-2,3-diamine
Standard InChI InChI=1S/C8H13N3/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,9H2,1-2H3,(H,10,11)
Standard InChI Key UJMMDSXBFLGSRF-UHFFFAOYSA-N
SMILES CC(C)NC1=C(C=CC=N1)N
Canonical SMILES CC(C)NC1=C(C=CC=N1)N

Introduction

Chemical Structure and Identification

N2-isopropylpyridine-2,3-diamine consists of a pyridine ring with two amino groups at positions 2 and 3, with the amino group at position 2 being substituted with an isopropyl group. This structural arrangement contributes to its unique chemical properties and reactivity patterns.

Basic Identification Data

The compound is formally identified through several standardized parameters:

ParameterValue
CAS Registry Number24188-40-7
Molecular FormulaC₈H₁₃N₃
Molecular Weight151.21 g/mol
SynonymsN2-propan-2-ylpyridine-2,3-diamine; 2,3-Pyridinediamine, N2-(1-methylethyl)-

The compound contains a pyridine core with nitrogen at position 1, amino groups at positions 2 and 3, and an isopropyl substituent on the amino group at position 2 .

Structural Relationship to Related Compounds

N2-isopropylpyridine-2,3-diamine is structurally related to 2,3-diaminopyridine, with the key difference being the isopropyl substitution. This relationship is quantified with a similarity score of 0.78 according to molecular similarity calculations . The isopropyl group introduces steric hindrance that affects the reactivity of the N2 amino group while leaving the N3 amino group unmodified.

Physical and Chemical Properties

Understanding the physical and chemical properties of N2-isopropylpyridine-2,3-diamine is essential for predicting its behavior in various chemical reactions and applications.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValueDetermination Method
Physical StateNot specified in the literature-
Boiling Point305.6±27.0 °CPredicted
Density1.097±0.06 g/cm³Predicted
AppearanceNot specified in the literature-

These properties suggest that N2-isopropylpyridine-2,3-diamine is likely a liquid or solid at room temperature with a high boiling point typical of amino-substituted heterocyclic compounds .

Chemical Properties

The chemical behavior of N2-isopropylpyridine-2,3-diamine is influenced by both the pyridine ring and the amino groups:

PropertyValueNotes
pKa6.87±0.10Predicted value indicating moderate basicity
ReactivityNucleophilic at the free amino groupThe N3 amino group can participate in various nucleophilic reactions
StabilityRequires storage under inert gasSuggests potential sensitivity to oxidation

The presence of the isopropyl group on the N2 amino position creates steric hindrance, which likely reduces the nucleophilicity of this nitrogen compared to the unsubstituted N3 amino group .

Synthesis Methods and Reactions

While the search results don't provide specific synthesis methods for N2-isopropylpyridine-2,3-diamine, insights can be drawn from the synthesis of related compounds such as 2,3-diaminopyridine.

Related Synthesis Procedures

The synthesis of the parent compound, 2,3-diaminopyridine, involves the reduction of 2,3-dinitropyridine:

StepReagentsConditionsNotes
12,3-dinitropyridine, palladium carbon catalyst, hydrogen50-60°C, 1-2 hoursOrganic solvents such as methylene dichloride, benzene, or toluene can be used
2Filtration, extraction, vacuum distillationCareful filtration to prevent filter cloggingProduces 2,3-diaminopyridine

A similar approach could potentially be used to synthesize N2-isopropylpyridine-2,3-diamine by introducing an additional alkylation step with an isopropyl group directed at the N2 position.

ReactionConditionsProductYield
Cyclization with carboxylic acidsPolyphosphoric acid, 135-140°C, 2-4 hoursImidazopyridines55.0%
Reaction with benzamidobenzoic acidHOBt, EDCI, DIPEA in DMF, room temperature followed by heating in acetic acidN-(4-(3H-Imidazo[4,5-b]pyridin-2-yl)phenyl)benzamide19%
Green chemistry approachWater, 100°CHeterocyclic productsNot specified
Reaction with 1,3-dicarbonyl compoundsGdCl3·6H2O catalyst, 80°C, 5 hours2-methyl benzimidazole derivatives86%

N2-isopropylpyridine-2,3-diamine would likely show similar reactivity, though modified by the presence of the isopropyl group .

ParameterConditionReason
Temperature2-8°CTo prevent degradation
AtmosphereUnder inert gas (nitrogen or argon)To prevent oxidation or other undesired reactions
ContainerSealed, moisture-resistantTo prevent hydrolysis or contamination

These precautions suggest that the compound may be sensitive to oxygen and moisture, which is common for compounds with free amino groups .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator